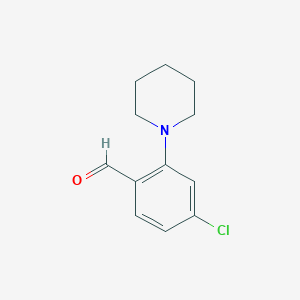

4-Chloro-2-(piperidin-1-yl)benzaldehyde

Beschreibung

4-Chloro-2-(piperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a chloro group at the 4-position and a piperidin-1-yl moiety at the 2-position of the aromatic ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of Schiff bases, pyrazole derivatives, and heterocyclic scaffolds for pharmaceutical applications . Its structural uniqueness lies in the combination of an electron-withdrawing chloro group and an electron-donating piperidine ring, which modulates its reactivity in condensation and cyclization reactions .

Eigenschaften

IUPAC Name |

4-chloro-2-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-5-4-10(9-15)12(8-11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZJUVLWOBQFQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(piperidin-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with piperidine. The reaction is usually carried out under basic conditions, often using a solvent such as ethanol. The process involves the nucleophilic substitution of the chlorine atom by the piperidine ring, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-(piperidin-1-yl)benzaldehyde can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The product is then purified through crystallization and other separation techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-2-(piperidin-1-yl)benzoic acid.

Reduction: 4-Chloro-2-(piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Research

4-Chloro-2-(piperidin-1-yl)benzaldehyde has been explored as a precursor for synthesizing compounds with potential anticancer activity. For instance, derivatives of this compound have been evaluated for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Studies have shown that modifications to the piperidine moiety can enhance the biological activity of these derivatives, making them promising candidates for cancer therapy .

1.2 Antimicrobial Activity

Research has indicated that compounds derived from 4-Chloro-2-(piperidin-1-yl)benzaldehyde exhibit significant antibacterial properties. Structure-activity relationship (SAR) studies have been conducted to optimize these derivatives for increased efficacy against various bacterial strains. For example, the introduction of different substituents on the piperidine ring has been linked to enhanced antimicrobial activity .

Synthesis and Characterization

The synthesis of 4-Chloro-2-(piperidin-1-yl)benzaldehyde can be achieved through several methods, including:

- Condensation Reactions : The compound can be synthesized via the condensation of piperidine with appropriate aldehydes or ketones under acidic or basic conditions.

- Multi-component Reactions : Recent advancements in synthetic methodologies have introduced multi-component reactions that allow for the efficient formation of this compound alongside other bioactive scaffolds .

Table 1: Summary of Synthesis Methods

Case Studies

3.1 Inhibition of Dihydrofolate Reductase

A notable study investigated a series of thiosemicarbazones derived from 4-Chloro-2-(piperidin-1-yl)benzaldehyde for their inhibitory activity against DHFR. The results demonstrated that specific modifications to the piperidine ring significantly improved binding affinity and inhibitory potency compared to standard drugs like Methotrexate .

3.2 Antibacterial Evaluation

Another study focused on evaluating the antibacterial properties of various derivatives synthesized from 4-Chloro-2-(piperidin-1-yl)benzaldehyde. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential use in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(piperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- Piperidine vs. Morpholine : Replacing the piperidine ring in 4-(piperidin-1-yl)benzaldehyde with morpholine (as in 4-(morpholin-4-yl)benzaldehyde) increases polarity due to the oxygen atom in morpholine, leading to a slightly higher melting point (65–67°C vs. 63–65°C) . This substitution also enhances solubility in polar solvents, making morpholine derivatives preferable in aqueous-phase reactions .

- Chloro vs. Trifluoromethyl : The trifluoromethyl group in 4-Chloro-2-(trifluoromethyl)benzaldehyde exerts stronger electron-withdrawing effects than chloro, significantly altering reactivity in nucleophilic aromatic substitution. This compound is prioritized in agrochemical synthesis due to its stability under harsh conditions .

Biologische Aktivität

4-Chloro-2-(piperidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Chloro-2-(piperidin-1-yl)benzaldehyde can be represented as follows:

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the chloro group on the benzaldehyde moiety enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing piperidine derivatives exhibit significant antimicrobial properties. A study on thiosemicarbazones derived from 4-piperidinylbenzaldehyde demonstrated potent inhibitory activity against various pathogens, suggesting that similar derivatives could be developed from 4-Chloro-2-(piperidin-1-yl)benzaldehyde. The IC50 values for these thiosemicarbazones ranged from 13.70 µM to 47.30 µM against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria and cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as a DHFR inhibitor, which is a target for anticancer and antibacterial drugs. The inhibition mechanism involves binding to the active site of the enzyme, preventing it from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a vital step in DNA synthesis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on piperidine-based compounds, revealing that modifications to the piperidine ring and substituents on the benzaldehyde moiety significantly influence biological activity. For instance:

| Compound | Substituent | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 5a | Benzyl | 47.30 | 65% |

| 5h | Phenyl | 13.70 | 85% |

| 5p | Naphthyl | 20.00 | 75% |

From this table, it is evident that phenyl substitution yields higher inhibitory activity compared to benzyl, indicating the importance of the substituent's electronic and steric properties in enhancing enzyme binding affinity .

Case Study: Thiosemicarbazone Derivatives

In a recent study, thiosemicarbazones synthesized from 4-piperidinylbenzaldehyde were evaluated for their anticancer properties. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead candidate for further development .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of derivatives based on 4-Chloro-2-(piperidin-1-yl)benzaldehyde. The study revealed that these derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range. This highlights their potential as new antimicrobial agents in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.